

# Comparative Analysis of VK2809: A Therapeutic Candidate for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | VK13      |           |
| Cat. No.:            | B15567530 | Get Quote |

Initial Assessment: An extensive search for "VK13" did not yield information on a specific therapeutic agent with this designation. It is presumed that the query may have intended to investigate a compound from Viking Therapeutics' pipeline, with VK2809 being a prominent candidate in clinical development for metabolic diseases. This guide will, therefore, focus on the therapeutic potential of VK2809.

VK2809 is an orally available, small molecule, liver-selective thyroid hormone receptor beta (TRβ) agonist.[1][2] This targeted action is designed to provide the therapeutic benefits of thyroid hormone on lipid metabolism while minimizing the potential for adverse effects in other tissues.[2][3] Clinical trials have primarily focused on its efficacy in non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD), and related metabolic conditions.

## **Quantitative Data from Clinical Trials**

The following tables summarize the key efficacy and safety data from the Phase 2b VOYAGE clinical trial of VK2809 in patients with biopsy-confirmed NASH and fibrosis.

Table 1: Efficacy of VK2809 in the Phase 2b VOYAGE Study (52 Weeks)



| Endpoint                                                        | Placebo             | VK2809 (5 mg<br>QOD)                                        | VK2809 (10 mg<br>QOD)                                       |
|-----------------------------------------------------------------|---------------------|-------------------------------------------------------------|-------------------------------------------------------------|
| NASH Resolution with<br>No Worsening of<br>Fibrosis             | 29%                 | 63% - 75% (p<0.05<br>for each treatment<br>group)           | 63% - 75% (p<0.05<br>for each treatment<br>group)           |
| Fibrosis Improvement<br>(≥1 stage) with No<br>Worsening of NASH | 34%                 | 51.9% (p=0.0304)                                            | 56.8% (p=0.0497)                                            |
| NASH Resolution AND Fibrosis Improvement (≥1 stage)             | 20%                 | 40% - 50% (p<0.05<br>for the 5 mg and 10<br>mg QOD cohorts) | 40% - 50% (p<0.05<br>for the 5 mg and 10<br>mg QOD cohorts) |
| Mean Relative<br>Reduction in Liver Fat<br>(MRI-PDFF)           | -3.7% (at 12 weeks) | -36.8% (p<0.0001 at<br>12 weeks)                            | -51.7% (p<0.0001 at<br>12 weeks)                            |
| Proportion of Patients with ≥30% Liver Fat Reduction            | 13.6% (at 12 weeks) | 66.7% (p<0.0001 at<br>12 weeks)                             | 84.9% (p<0.0001 at<br>12 weeks)                             |

QOD: Every Other Day Data compiled from multiple sources reporting on the VOYAGE trial.[1] [4][5][6][7][8]

Table 2: Lipid Profile Changes with VK2809 Treatment (52 Weeks)

| Lipid Parameter                              | Placebo-Adjusted Reduction with VK2809 |  |
|----------------------------------------------|----------------------------------------|--|
| Low-Density Lipoprotein Cholesterol (LDL-C)  | 20% - 25% (p<0.01 for each arm)        |  |
| Triglycerides                                | Statistically significant reductions   |  |
| Atherogenic Proteins (ApoB, Lp(a), ApoC-III) | Statistically significant reductions   |  |

Data from the VOYAGE Phase 2b study.[1][8]

Table 3: Safety and Tolerability of VK2809 (52 Weeks)



| Adverse Events (AEs)                                      | VK2809                                            | Placebo                                           |
|-----------------------------------------------------------|---------------------------------------------------|---------------------------------------------------|
| Treatment-Related AEs Reported as Mild or Moderate        | 94%                                               | Similar to treatment arms                         |
| Discontinuations due to AEs                               | Low and balanced among placebo and treatment arms | Low and balanced among treatment and placebo arms |
| Gastrointestinal-Related AEs (nausea, diarrhea, vomiting) | Similar rates to placebo                          | Similar rates to VK2809                           |

Data from the VOYAGE Phase 2b study.[1][9]

## **Experimental Protocols**

The primary source of the presented data is the VOYAGE Phase 2b clinical trial. A detailed outline of its methodology is provided below.

VOYAGE Phase 2b Study Protocol

- Objective: To assess the efficacy, safety, and tolerability of VK2809 in patients with biopsyproven NASH and fibrosis.[4][10]
- Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[5][10]
- Patient Population: Adults with biopsy-confirmed NASH with fibrosis (stages F1, F2, and F3).
   [1][4]
- Intervention: Patients were randomized to receive oral capsules of VK2809 at various doses (1 mg, 2.5 mg, 5 mg, or 10 mg) or a placebo, administered once daily or every other day for 52 weeks.[4]
- Primary Endpoint: The primary outcome was the change in liver fat content from baseline to 12 weeks, as measured by magnetic resonance imaging-proton density fat fraction (MRI-PDFF).[1][2]
- Secondary Endpoints: Secondary objectives included the evaluation of histologic changes assessed by hepatic biopsy after 52 weeks of treatment, focusing on NASH resolution and



fibrosis improvement.[1][5]

## **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the mechanism of action of VK2809 and the workflow of the VOYAGE clinical trial.



Click to download full resolution via product page

Caption: Signaling pathway of VK2809 in hepatocytes.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. ir.vikingtherapeutics.com [ir.vikingtherapeutics.com]
- 2. vikingtherapeutics.com [vikingtherapeutics.com]
- 3. vikingtherapeutics.com [vikingtherapeutics.com]
- 4. liverdiseasenews.com [liverdiseasenews.com]
- 5. Viking Therapeutics Unveils Phase 2b VOYAGE Study Results of VK2809 in Biopsy-Confirmed NASH/MASH at 75th Liver Meeting 2024 [synapse.patsnap.com]
- 6. Viking Therapeutics Presents Results from Phase 2b VOYAGE Study of VK2809 in Biopsy-Confirmed NASH/MASH at the 75th Liver Meeting 2024 [natap.org]
- 7. Viking Builds Case for NASH Hopeful With Histological Data BioSpace [biospace.com]
- 8. Ligand Pharmaceuticals Incorporated Ligand's Partner Viking Therapeutics Announces Positive Top-Line Results from Phase 2b VOYAGE Study of VK2809 in Patients with Biopsy-Confirmed Non-Alcoholic Steatohepatitis (NASH) [investor.ligand.com]
- 9. ir.vikingtherapeutics.com [ir.vikingtherapeutics.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Comparative Analysis of VK2809: A Therapeutic Candidate for Metabolic Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567530#studies-confirming-the-therapeutic-potential-of-vk13]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com